molecular formula C10H10N2 B12915981 2-(1H-indol-3-yl)ethenamine

2-(1H-indol-3-yl)ethenamine

Cat. No.: B12915981
M. Wt: 158.20 g/mol
InChI Key: CUWQQBKIZVPCNL-AATRIKPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)ethenamine can be achieved through several methods. One common approach involves the decarboxylation of tryptophan using a strong base such as sodium hydroxide. Another method includes the reduction of indole-3-acetaldehyde with sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)ethenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-indol-3-yl)ethenamine has a wide range of applications in scientific research:

Mechanism of Action

2-(1H-indol-3-yl)ethenamine exerts its effects primarily through its role as a precursor to serotonin. It is taken up by serotonergic neurons and converted to serotonin via the enzyme tryptophan hydroxylase. Serotonin then acts on various serotonin receptors to regulate mood, appetite, and sleep . Additionally, tryptamine itself can act as a neuromodulator by binding to trace amine-associated receptors (TAARs) in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)ethenamine is unique due to its dual role as both a precursor to important neurotransmitters and a neuromodulator. Its ability to influence multiple biological pathways makes it a compound of significant interest in various fields of research .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

(E)-2-(1H-indol-3-yl)ethenamine

InChI

InChI=1S/C10H10N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,11H2/b6-5+

InChI Key

CUWQQBKIZVPCNL-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CN

Origin of Product

United States

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